molecular formula C24H26N2O3 B10793925 1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10793925
M. Wt: 390.5 g/mol
InChI Key: NTVPQJZVGIVDJZ-UHFFFAOYSA-N
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Description

1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common approach is the condensation of 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzylamine and cyclohexylamine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

1-benzyl-N-cyclohexyl-7-methoxy-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H26N2O3/c1-29-19-12-13-20-22(14-19)26(15-17-8-4-2-5-9-17)16-21(23(20)27)24(28)25-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,16,18H,3,6-7,10-11,15H2,1H3,(H,25,28)

InChI Key

NTVPQJZVGIVDJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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